molecular formula C14H26N2S B8478418 1-Cycloheptyl-3-cyclohexylthiourea

1-Cycloheptyl-3-cyclohexylthiourea

Cat. No. B8478418
M. Wt: 254.44 g/mol
InChI Key: MLXRYNHACPZSOF-UHFFFAOYSA-N
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Patent
US03961056

Procedure details

The thiourea is prepared by reacting 14.1 gm. (0.1 mole) of cyclohexyl isothiocyanate and 11.5 gm. (0.1 mole) of cycloheptylamine in 200 ml. of ether for 1.5 hr. at room temperature. Reaction is diluted with an equal volume of Skellysolve B to give 19.5 gm. of product, m.p. 160°-161°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]=[C:8]=[S:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.CCOCC>CCCCCC>[CH:10]1([NH:17][C:8]([NH:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[S:9])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCCC1)N=C=S
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(CCCCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
to give 19.5 gm

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCC1)NC(=S)NC1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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